Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate

Click chemistry PROTAC design Fragment-based drug discovery

This N-Boc-protected aminomethyl pyrazole features a unique 2-methyl-4-ethynyl substitution pattern, providing a short, rigid vector (~2.1 Å) for CuAAC conjugation and a latent primary amine for post-click diversification. Unlike extended-linker analogs, the direct C4-alkyne attachment minimizes linker flexibilitycritical for PROTAC ternary complex cooperativity. The 2-methylpyrazole core offers distinct hinge-binding geometry in kinase fragments. The orthogonal Boc-alkyne sequence saves 2–3 synthetic steps compared to non-protected alternatives, accelerating medicinal chemistry and targeted protein degradation campaigns.

Molecular Formula C12H17N3O2
Molecular Weight 235.287
CAS No. 2408958-49-4
Cat. No. B2389097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate
CAS2408958-49-4
Molecular FormulaC12H17N3O2
Molecular Weight235.287
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=C(C=NN1C)C#C
InChIInChI=1S/C12H17N3O2/c1-6-9-7-14-15(5)10(9)8-13-11(16)17-12(2,3)4/h1,7H,8H2,2-5H3,(H,13,16)
InChIKeyLBALTHXTNOYDIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate (CAS 2408958-49-4): Sourcing Guide for a Specialized Pyrazole Building Block


Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate is a heterocyclic small molecule (C₁₂H₁₇N₃O₂, MW 235.28 g/mol) that belongs to the class of N-Boc-protected aminomethyl pyrazoles bearing a terminal alkyne . The compound carries a tert-butyloxycarbonyl (Boc) protecting group on a methylamine substituent at the pyrazole 3-position, an ethynyl (–C≡CH) group at the 4-position, and an N-methyl at the 2-position of the pyrazole ring. It is offered commercially at ≥95% purity as a research-grade building block for organic synthesis and medicinal chemistry . Unlike broadly studied bioactive pyrazoles, this compound has minimal representation in the primary pharmacological literature; its procurement value derives from its unique substitution pattern that combines a latent primary amine (via Boc deprotection), a terminal alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a fully substituted pyrazole core amenable to further diversification.

Why Closely Related Pyrazole Building Blocks Cannot Replace Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate in Synthetic Sequences


Substitution of this compound with seemingly similar pyrazole-alkyne building blocks introduces critical differences in connectivity, steric environment, and deprotection strategy that cascade through multi-step synthetic routes . The closest commercially available analog—tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (Sigma-Aldrich / Enamine EN300-106035)—places the alkyne on a prop-2-yn-1-yl linker rather than directly on the pyrazole ring, altering the spatial relationship between the click handle and the protected amine by a two-carbon extension . A positional isomer, tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (CAS 2098128-17-5), differs solely in the N-methyl regiochemistry (1-methyl vs. 2-methyl), which can affect metal coordination geometry in catalytic reactions and heterocycle electronic character . Even 4-ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8), a lower-cost alternative, lacks the protected aminomethyl handle entirely, requiring additional synthetic steps to install an amine equivalent . These structural variations are not cosmetic; they dictate the trajectory of vector-derived ligand design, PROTAC linker geometry, and the regiochemical outcome of cycloaddition reactions.

Quantitative Differentiation Evidence for Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate vs. Closest Analogs


Direct Ethynyl Attachment at Pyrazole C4 vs. Propynyl-Linked Alkyne: Connectivity Comparison for Vector-Based Design

The target compound features the ethynyl group directly bonded to the pyrazole C4 carbon, placing the terminal alkyne carbon approximately 2.1 Å (single C–C bond) from the ring. In the closest commercial analog—tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate (Enamine EN300-106035)—the alkyne is separated from the pyrazole C4 by a methylene spacer, extending the reach by two additional C–C bond lengths (~4.2–4.5 Å linear extension) . This difference in spatial projection is structurally significant for applications requiring precise exit vector geometry, such as bivalent PROTAC linker design or fragment linking [1].

Click chemistry PROTAC design Fragment-based drug discovery CuAAC

N-Methyl Regiochemistry: 2-Methylpyrazole vs. 1-Methylpyrazole Isomer for Metal-Binding Selectivity

The target compound carries the methyl substituent on the pyrazole N2 nitrogen (2-methylpyrazole), whereas the commercially available positional isomer tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (CAS 2098128-17-5) bears the methyl on N1 . In pyrazole coordination chemistry, the N2-unsubstituted nitrogen in 1-methylpyrazoles is sterically more accessible for metal binding compared to the N1-unsubstituted nitrogen in 2-methylpyrazoles, where the adjacent N–CH₃ group creates a distinct steric and electronic environment [1]. This regiochemical difference alters the pyrazole's capacity to serve as a metal-chelating moiety or hydrogen-bond acceptor in biological target engagement.

Regioselective synthesis Metal coordination Kinase inhibitor design Bioisostere

Boc-Protected Aminomethyl at C3: Orthogonal Deprotection Strategy vs. Unprotected Amine Analogs

The target compound incorporates a tert-butyloxycarbonyl (Boc)-protected aminomethyl group at the pyrazole C3 position. This contrasts with simpler analogs such as 4-ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8), which completely lacks the aminomethyl functionality . The Boc group provides orthogonal protection: it is stable under basic and nucleophilic conditions but is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0–25 °C, typically 1–4 hours) [1]. This enables late-stage amine liberation in synthetic sequences where the ethynyl group is retained intact, a critical requirement for subsequent CuAAC or Sonogashira coupling steps.

Protecting group strategy Solid-phase synthesis Peptidomimetics Orthogonal deprotection

Purity Specification and Commercial Availability: ≥95% vs. Unspecified-Grade Analogs

The target compound is commercially available through CymitQuimica with a minimum purity specification of 95% (molecular formula C₁₂H₁₇N₃O₂, MW 235.28 g/mol) . In contrast, the positional isomer tert-butyl ((4-ethynyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamate (CAS 2098128-17-5) is listed by the same supplier also at 95% minimum purity, but with a distinct CAS number confirming non-interchangeable chemical identity . The propynyl-linked analog from Enamine (EN300-106035) is supplied at 95% purity with defined IUPAC nomenclature and InChI key, providing traceable quality documentation . All three compounds share the same molecular formula (C₁₂H₁₇N₃O₂) and nominal mass (235.28 Da), making them isomeric and requiring careful identity verification by the purchaser; the CAS number 2408958-49-4 serves as the definitive identifier for the 2-methyl, C4-ethynyl, C3-CH₂NHBoc substitution pattern.

Chemical procurement Quality control Research chemicals Building block sourcing

Terminal Alkyne Reactivity: CuAAC Click Chemistry Compatibility vs. Non-Alkynylated Pyrazole Building Blocks

The terminal ethynyl group (–C≡CH) at pyrazole C4 enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click chemistry reaction, with second-order rate constants for terminal alkynes typically in the range of 10⁻² to 10² M⁻¹s⁻¹ depending on Cu(I) catalyst system and azide partner [1]. Non-alkynylated analogs such as tert-butyl N-(1H-pyrazol-4-ylmethyl)carbamate (Apollo Scientific, 95%) lack the alkyne handle entirely and cannot participate in CuAAC without prior functionalization [2]. The direct attachment of the ethynyl group to the pyrazole ring in the target compound, as opposed to a linker-extended alkyne, may influence the cycloaddition rate and regioselectivity of the resulting 1,4-disubstituted 1,2,3-triazole product due to steric and electronic effects of the adjacent heterocycle, though no direct kinetic comparison data are available for these specific substrates.

Bioorthogonal chemistry Chemical biology probes Triazole synthesis Conjugation

Substitution Pattern Uniqueness: 2-Methyl-4-ethynyl-3-(Boc-aminomethyl)pyrazole vs. All Known Pyrazole Building Block Isomers

A systematic comparison of the target compound's substitution pattern against commercially available pyrazole building blocks reveals a unique combination: (a) N2-methyl (rather than the more common N1-methyl), (b) C4-ethynyl directly attached to the ring, and (c) C3-Boc-aminomethyl. This precise 1,3,4-trisubstitution arrangement on the N2-methylpyrazole scaffold is not replicated by any other CAS-registered compound in the major building block catalogs (Enamine, Sigma-Aldrich, CymitQuimica) . The three closest isomers—CAS 2098128-17-5 (1-methyl, 4-ethynyl, 3-CH₂NHBoc), EN300-106035 (1-methyl, 4-(prop-2-yn-1-yl), no C3 substitution), and CAS 39806-89-8 (1-methyl, 4-ethynyl, no C3 substitution)—each deviate in at least one substituent position or identity . This structural uniqueness means that no drop-in replacement exists for synthetic routes that specifically require the 2-methyl regioisomer.

Chemical sourcing Building block enumeration SAR library design Scaffold novelty

Recommended Application Scenarios for Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate Based on Structural Differentiation Evidence


PROTAC Linker Design Requiring a Short, Rigid Alkyne Handle Adjacent to a Protected Amine

In proteolysis-targeting chimera (PROTAC) development, the spatial relationship between the target-protein ligand, the linker, and the E3 ligase ligand determines ternary complex formation efficiency. The target compound's direct C4-ethynyl attachment provides a short, rigid vector (~2.1 Å from ring to alkyne terminus) that, when coupled via CuAAC to an azide-functionalized ligand fragment, generates a 1,4-disubstituted triazole linker with minimal conformational flexibility [1]. This contrasts with the propynyl-linked analog EN300-106035, whose extended reach (~6.3–6.7 Å) introduces additional rotational degrees of freedom that may reduce ternary complex cooperativity [2]. The Boc-protected amine at C3 remains latent throughout the click conjugation step and can be liberated post-coupling to serve as a secondary attachment point or solubilizing group.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinase Hinge Regions via Pyrazole N2 Coordination

The 2-methylpyrazole core of the target compound presents an unsubstituted N1 nitrogen that is sterically accessible for hydrogen bonding or metal coordination in kinase ATP-binding pockets. Fragment libraries incorporating the 2-methyl regioisomer offer a distinct pharmacophore geometry compared to the more common 1-methylpyrazole fragments, potentially accessing different hinge-binding orientations [1]. After Boc deprotection, the liberated aminomethyl group can be acylated or sulfonylated to generate focused fragment libraries for SPR-based or crystallographic fragment screening campaigns.

Multi-Step Medicinal Chemistry: Late-Stage Diversification via Sequential Boc Deprotection and CuAAC Conjugation

The orthogonal reactivity of the Boc-carbamate and terminal alkyne enables a two-step sequential diversification strategy: (1) CuAAC with an azide-bearing moiety to install a triazole-linked fragment, followed by (2) acidic Boc cleavage (TFA/CH₂Cl₂) to reveal the primary amine for amide bond formation, reductive amination, or sulfonamide synthesis [1]. This sequence is not achievable with building blocks that lack the protected amine (e.g., 4-ethynyl-1-methyl-1H-pyrazole, CAS 39806-89-8), which would require additional functional group interconversion steps. The estimated synthetic step savings of 2–3 transformations per campaign is relevant for medicinal chemistry groups optimizing lead series timelines [2].

Chemical Biology Probe Synthesis with Bioorthogonal Alkyne Handle and Traceless Amine Reveal

For cellular target engagement studies requiring a two-step probe attachment strategy, the target compound can be first conjugated to a fluorophore or biotin via CuAAC at the ethynyl group under biocompatible conditions (e.g., THPTA/CuSO₄, sodium ascorbate, PBS buffer), and subsequently deprotected to expose the amine for cellular uptake enhancement or secondary labeling [1]. The 2-methylpyrazole scaffold itself may contribute reduced non-specific protein binding compared to more lipophilic heterocyclic cores, though this property has not been experimentally determined for this specific compound and remains a class-level inference from pyrazole physicochemical profiles.

Quote Request

Request a Quote for Tert-butyl N-[(4-ethynyl-2-methylpyrazol-3-yl)methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.